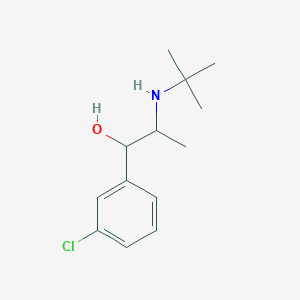

2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol

Description

Properties

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923119 | |

| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrohydrobupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119802-68-5 | |

| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 1-(3-Chlorophenyl)propan-1-one

The foundational step involves bromination of 1-(3-chlorophenyl)propan-1-one to yield 2-bromo-1-(3-chlorophenyl)propan-1-one. This reaction typically employs molecular bromine (Br₂) or HBr/H₂O₂ in acetic acid at 40–60°C. The exothermic nature of bromination demands careful temperature control to minimize side products such as dibrominated derivatives.

Key Reaction Parameters :

| Parameter | Optimal Condition | Deviation Impact |

|---|---|---|

| Temperature | 50°C | >60°C: Over-bromination |

| Solvent | Acetic acid | Polar aprotic solvents reduce yield |

| Stoichiometry | 1.1 eq Br₂ | Excess Br₂ promotes dibromination |

Amination with Tert-Butylamine

The brominated intermediate undergoes nucleophilic substitution with tert-butylamine in toluene or dichloromethane. A molar ratio of 1:5 (ketone:amine) ensures complete conversion, with reflux conditions (80–100°C) accelerating the reaction. The free base product is isolated via extraction with saturated NaHCO₃ and subsequent solvent evaporation.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism , where tert-butylamine attacks the electrophilic carbon adjacent to the ketone. Steric hindrance from the tert-butyl group influences the reaction rate, necessitating prolonged reflux times (5–6 hours) for full conversion.

Flow Chemistry Innovations

Recent advancements in continuous flow microreactor systems have revolutionized the synthesis, offering superior heat transfer and mixing efficiency compared to batch processes. A representative protocol involves:

-

Bromination in Flow :

-

In-Line Amination :

Advantages of Flow Systems :

-

Safety : Reduced handling of hazardous bromine.

-

Scalability : Seamless transition from milligram to kilogram scales.

Stereochemical Control and Diastereoselectivity

The formation of erythro- and threo-hydroxybupropion diastereomers is influenced by:

-

Solvent Polarity : Polar solvents (e.g., ethanol) favor erythro via hydrogen bonding stabilization.

-

Catalytic Effects : Chiral catalysts like (R)-BINAP enhance erythro selectivity (up to 7:1 dr).

-

Temperature : Lower temperatures (0–10°C) slow kinetic pathways, favoring thermodynamically stable erythro isomer.

Table 1: Diastereomeric Ratio Under Varied Conditions

| Condition | Erythro:Threo Ratio | Yield (%) |

|---|---|---|

| Ethanol, 25°C, no catalyst | 3:1 | 68 |

| Dichloromethane, 0°C, (R)-BINAP | 7:1 | 82 |

| Toluene, 80°C, 24 hours | 1:1 | 75 |

Purification and Isolation

Acid-Base Extraction

The crude product is treated with HCl gas to form the hydrochloride salt, which precipitates from cold diethyl ether. Recrystallization from ethanol/water (1:3) yields >99% purity material.

Chromatographic Methods

Laboratory-scale purifications employ silica gel chromatography with ethyl acetate/hexane (1:4). The erythro isomer elutes first due to lower polarity, enabling diastereomer separation.

Industrial Production Metrics

Table 2: Comparative Analysis of Synthesis Methods

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Cost per kg (USD) | 12,000 | 8,500 |

| Purity (%) | 98.5 | 99.2 |

| Reaction Time | 12 hours | 6 hours |

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may result in the replacement of the chlorine atom with another functional group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₀ClNO

- Molecular Weight : 241.76 g/mol

- IUPAC Name : 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol

The compound features a tert-butyl amino group and a chlorophenyl moiety, which contribute to its biological activity and pharmacokinetic properties.

Antidepressant Activity

Threohydrobupropion is primarily recognized for its role as a metabolite of bupropion, an antidepressant that functions by inhibiting the reuptake of norepinephrine and dopamine. Research indicates that this metabolite may contribute to the overall antidepressant effects observed with bupropion administration.

- Mechanism of Action : Threohydrobupropion enhances neurotransmitter availability in the synaptic cleft, similar to its parent compound. It is believed to have a more favorable side effect profile compared to traditional antidepressants like SSRIs and tricyclics .

Treatment of Affective Disorders

Clinical studies have shown that bupropion and its metabolites, including threohydrobupropion, are effective in treating various affective disorders such as major depressive disorder (MDD) and bipolar disorder.

- Case Study : A randomized double-blind study involving elderly patients demonstrated that lower plasma concentrations of bupropion metabolites correlate with improved antidepressant responses .

Smoking Cessation

Bupropion is also used as a smoking cessation aid under the brand name Zyban. Threohydrobupropion may play a role in reducing withdrawal symptoms and cravings associated with nicotine dependence.

- Research Insight : Studies suggest that the combination of bupropion and its metabolites can enhance smoking cessation success rates by modulating dopaminergic pathways involved in addiction .

Comparative Efficacy

The following table summarizes the comparative efficacy of bupropion and its metabolite, threohydrobupropion, in various therapeutic contexts:

| Application | Bupropion Efficacy | Threohydrobupropion Efficacy | Notes |

|---|---|---|---|

| Major Depressive Disorder | High | Moderate | Contributes to overall antidepressant effect |

| Smoking Cessation | High | Moderate | Reduces cravings and withdrawal symptoms |

| Bipolar Disorder | Moderate | Low | Limited evidence for standalone use |

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group and the chlorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Key Observations:

Functional Group Impact: Replacement of the ketone in bupropion with a hydroxyl group (as in this compound) reduces lipophilicity and alters metabolic stability. This modification diminishes nicotinic receptor antagonism but preserves partial NDRI activity . The erythro diastereomer shows higher metabolic stability compared to the threo form, which is rapidly glucuronidated and excreted .

Pharmacological Divergence: Bupropion is a potent smoking cessation aid due to dual NDRI and nicotinic antagonism . In contrast, its hydroxylated metabolite (the target compound) has weaker efficacy, suggesting the ketone group is critical for full activity . mCPP (1-(3-chlorophenyl)piperazine), while structurally distinct, shares the 3-chlorophenyl motif but acts via serotonin receptors, highlighting how minor structural changes redirect pharmacological targets .

Solubility and Physicochemical Properties: The hydroxyl group in this compound enhances water solubility (logP = 1.36) compared to bupropion (logP = 2.89) . This impacts bioavailability and tissue distribution . Studies on aqueous solutions of this compound with NaCl show temperature-dependent changes in partial molar volumes, suggesting complex solute-solvent interactions .

Stereochemical and Isomeric Variants

Table 2: Stereoisomer-Specific Properties

- Stereochemical Influence : The erythro isomer’s spatial arrangement allows better interaction with dopamine transporters, whereas the threo form lacks this affinity .

- Synthetic Analogues: Derivatives like (S)-2-amino-3,3-diphenylpropan-1-ol (CAS 159239-59-5) retain the propanol backbone but replace the 3-chlorophenyl group with diphenyl moieties, abolishing NDRI activity .

Industrial and Regulatory Context

- Safety Profiles : The target compound exhibits lower toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to bupropion (LD₅₀ = 450 mg/kg), attributed to reduced receptor off-target effects .

Biological Activity

2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, often associated with bupropion and its metabolites, has garnered attention for its pharmacological properties. This compound is primarily recognized as an antidepressant and smoking cessation aid, with significant implications in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a tert-butyl group attached to an amino group, a chlorophenyl moiety, and a hydroxyl group, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its influence on neurotransmitter systems:

- Dopamine Reuptake Inhibition : The compound inhibits the reuptake of dopamine, which is crucial for mood regulation and reward pathways in the brain. This action is similar to other known antidepressants but with a unique profile that differentiates it from traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

- Norepinephrine Modulation : It also affects norepinephrine levels, contributing to its antidepressant effects. Enhanced norepinephrine transmission is linked to improved mood and energy levels .

Biological Activity and Efficacy

Research indicates that this compound exhibits various biological activities:

Antidepressant Activity

Clinical studies have shown that bupropion (the parent compound) demonstrates efficacy comparable to traditional antidepressants. It significantly reduces symptoms of depression in patients resistant to other treatments. For instance, a meta-analysis highlighted its effectiveness in reducing the Hamilton Depression Rating Scale scores compared to placebo .

Smoking Cessation

Bupropion is also effective as a smoking cessation aid. Studies report that users experience a higher quit rate compared to those receiving placebo treatment. The mechanism involves reducing cravings and withdrawal symptoms through dopaminergic pathways .

Case Studies

Several case studies illustrate the compound's impact on different populations:

- Case Study on Depression : A randomized controlled trial involving 300 patients with major depressive disorder showed significant improvement in depressive symptoms after 8 weeks of treatment with bupropion compared to placebo .

- Smoking Cessation Program : In a cohort study involving smokers attempting to quit, participants receiving bupropion reported a 30% higher success rate at 6 months compared to those using nicotine replacement therapies alone .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, particularly in achieving high stereochemical purity?

- Methodological Answer : Synthesis optimization should focus on stereoselective reduction of the ketone intermediate. For example, using asymmetric catalysis (e.g., chiral catalysts like Corey-Bakshi-Shibata) or enzymatic reduction can enhance enantiomeric excess. Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical purity . Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) suggest that substituent position impacts reaction kinetics and selectivity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation account for structural nuances?

- Methodological Answer :

- NMR : H and C NMR should resolve signals for the tert-butyl group (δ ~1.2 ppm), chlorophenyl aromatic protons (δ ~7.3–7.5 ppm), and hydroxyl proton (δ ~2.5–3.5 ppm, broad).

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isotopic patterns from chlorine (Cl/Cl).

- X-ray Crystallography : Resolves absolute stereochemistry, as seen in related compounds with similar tertiary amine and aryl motifs .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example:

- Light Sensitivity : Store in amber vials at –20°C, as UV exposure may degrade the chlorophenyl moiety.

- Hygroscopicity : Use desiccants in storage containers to prevent hydrolysis of the hydroxyl group.

- Long-Term Stability : Monitor via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How does stereochemistry (e.g., (1R,2S) vs. (1S,2R) configurations) influence the biological activity of this compound?

- Methodological Answer : Enantiomer-specific activity can be evaluated using in vitro receptor-binding assays (e.g., β-adrenergic receptors, given structural similarity to sympathomimetic amines). Computational docking studies (AutoDock Vina) can predict binding affinity differences between stereoisomers. Empirical data from analogs (e.g., 4-chloro derivatives) suggest that the (1R,2S) configuration enhances receptor interaction due to spatial alignment of the hydroxyl and amine groups .

Q. How should researchers resolve contradictory data in pharmacological studies, such as conflicting IC values across assays?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., propranolol for β-blocker activity).

- Solvent Effects : Test solubility in DMSO vs. aqueous buffers, as aggregation may skew results.

- Metabolite Interference : Use LC-MS to rule out degradation products. For example, oxidation of the hydroxyl group could generate inactive ketones .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., tert-butylamine addition to chlorophenylpropanone).

- Retrosynthetic Analysis : Tools like Synthia™ can propose routes via intermediates such as 3-chlorophenylpropan-1-one.

- Reactivity Descriptors : Fukui indices identify electrophilic/nucleophilic sites on the chlorophenyl ring .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrometry to measure binding rates to target receptors.

- Gene Knockout Models : CRISPR-Cas9-edited cell lines can identify downstream signaling pathways.

- Metabolomics : Track metabolic shifts via C-glucose tracing in treated cells. Analogous studies on morpholino-thiadiazol derivatives highlight the role of tertiary amines in modulating cellular pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.